Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate
Description
Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with ethyl, dioxo, and tridecyl groups
Properties
CAS No. |
61621-60-1 |
|---|---|
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-19(23)17-20(24)21(18)22(25)26-4-2/h18,21H,3-17H2,1-2H3 |
InChI Key |
XAEPRYPGLXNCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CC(=O)CC(=O)C1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of cyclohexanecarboxylic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the dioxo groups to hydroxyl groups.
Substitution: This can replace one of the substituents on the cyclohexane ring with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
- Cyclohexanecarboxylic acid derivatives
Comparison: Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This gives it distinct chemical properties and potential applications compared to other similar compounds. For instance, the presence of the tridecyl group may enhance its hydrophobicity, affecting its solubility and interaction with biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
